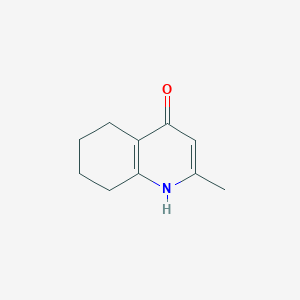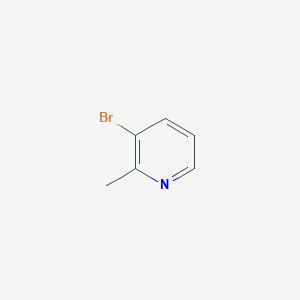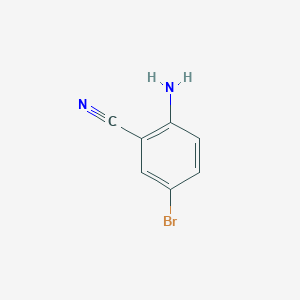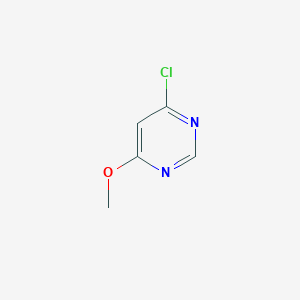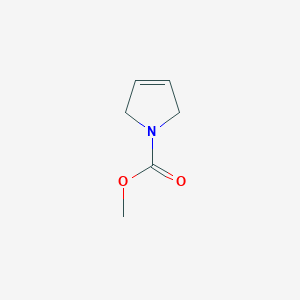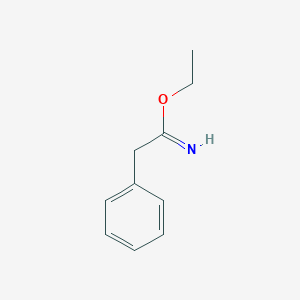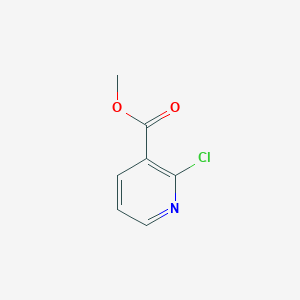![molecular formula C21H16N2O5 B185362 N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide CAS No. 6103-21-5](/img/structure/B185362.png)
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide, also known as Furosemide, is a potent diuretic drug that is widely used to treat hypertension and edema. Furosemide has been the subject of extensive scientific research due to its efficacy in treating a range of conditions.
Aplicaciones Científicas De Investigación
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions.
Mecanismo De Acción
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide works by inhibiting the sodium-potassium-chloride transporter in the loop of Henle in the kidneys, which leads to increased excretion of sodium, chloride, and water. This results in a decrease in blood volume and a reduction in blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Efectos Bioquímicos Y Fisiológicos
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has several biochemical and physiological effects. It increases the excretion of sodium, chloride, and water, which leads to a decrease in blood volume and blood pressure. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide also increases the excretion of potassium, which can lead to hypokalemia. In addition, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has been shown to have anti-inflammatory and antitumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is widely used in laboratory experiments due to its well-established mechanism of action and efficacy in treating hypertension and edema. However, N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments due to its potential for causing hypokalemia and other electrolyte imbalances.
Direcciones Futuras
There are several future directions for research on N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide. One area of interest is investigating the potential for N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide to treat other conditions, such as acute kidney injury and chronic kidney disease. Another area of interest is exploring the use of N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the mechanisms underlying N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide's anti-inflammatory and antitumor properties.
Conclusion:
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is a potent diuretic drug that has been extensively studied for its therapeutic effects in treating hypertension, edema, and congestive heart failure. It has also been shown to have anti-inflammatory and antitumor properties. N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is commonly used in clinical research studies to investigate its efficacy in treating various conditions. While N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide has limitations in laboratory experiments, there are several future directions for research on this important drug.
Métodos De Síntesis
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide is synthesized by reacting 3-methoxybenzoic acid with ethyl 4-aminobenzoate in the presence of thionyl chloride. The resulting compound is then reacted with 2-furoyl chloride to produce N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide.
Propiedades
Número CAS |
6103-21-5 |
|---|---|
Nombre del producto |
N-[4-(2-furoylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
Fórmula molecular |
C21H16N2O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
N-[4-(furan-2-carbonylamino)-3-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O5/c1-26-18-12-14(8-9-15(18)23-20(24)17-7-4-10-27-17)22-21(25)19-11-13-5-2-3-6-16(13)28-19/h2-12H,1H3,(H,22,25)(H,23,24) |
Clave InChI |
PDMRBSNNLYFDHY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
SMILES canónico |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)NC(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



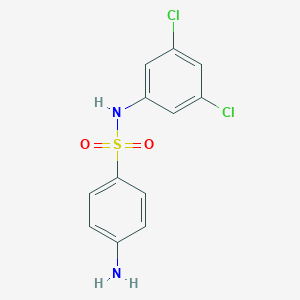
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
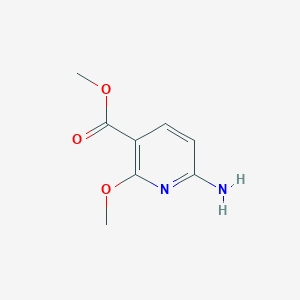
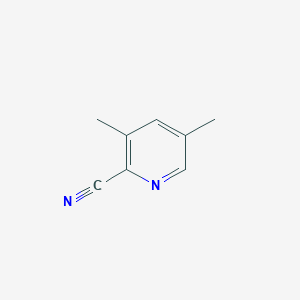

![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)

